2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H14N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is often used as an intermediate in the synthesis of other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride typically involves the reaction of 6-methylnicotinate with 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester. This reaction proceeds through a series of steps, including condensation and cyclization, to yield the desired product . The reaction conditions often involve the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using similar synthetic routes. The raw materials, such as 6-methylnicotinate, are readily available, and the reaction conditions are optimized to achieve high purity and yield . The use of high-boiling-point solvents facilitates the separation and purification of the product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives .
Scientific Research Applications
2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is explored for its potential therapeutic properties and as a building block for drug development.
Industry: It is used in the production of electronic cigarette products due to its sensory properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring in its structure allows it to bind to various receptors and enzymes, influencing their activity. This compound can modulate biological pathways by acting as an agonist or antagonist, depending on the target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine
- 2-Methyl-5-ethylpyridine
- 2-Methyl-5-(pyrrolidin-2-yl)pyridine dihydrochloride
Uniqueness
2-Methyl-5-(pyrrolidin-2-yl)pyridine hydrochloride is unique due to its specific structural features, such as the presence of both a pyridine and a pyrrolidine ring. This combination allows it to exhibit distinct chemical and biological properties compared to other similar compounds .
Properties
IUPAC Name |
2-methyl-5-pyrrolidin-2-ylpyridine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.ClH/c1-8-4-5-9(7-12-8)10-3-2-6-11-10;/h4-5,7,10-11H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKVXIOWCYRYPGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C2CCCN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.